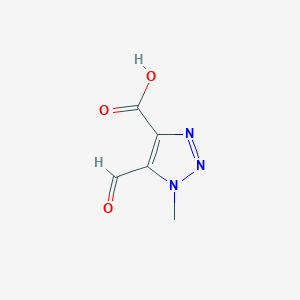

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 2138085-24-0

Cat. No.: VC12013584

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138085-24-0 |

|---|---|

| Molecular Formula | C5H5N3O3 |

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 5-formyl-1-methyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11) |

| Standard InChI Key | XPNPNOFFLZDBAC-UHFFFAOYSA-N |

| SMILES | CN1C(=C(N=N1)C(=O)O)C=O |

| Canonical SMILES | CN1C(=C(N=N1)C(=O)O)C=O |

Introduction

Structural Characteristics and Nomenclature

The compound 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (systematic IUPAC name: 1-methyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) features a 1,2,3-triazole ring substituted at the 1-position with a methyl group, the 4-position with a carboxylic acid moiety, and the 5-position with a formyl group. This arrangement creates a planar heterocyclic system with conjugated π-electrons, enabling both aromatic stabilization and polar interactions. The presence of adjacent electron-withdrawing groups (formyl and carboxylic acid) induces significant electronic asymmetry, which influences its tautomeric behavior and reactivity .

Key structural features include:

-

Triazole core: The 1,2,3-triazole ring provides rigidity and thermal stability, with nitrogen atoms at positions 1, 2, and 3 contributing to hydrogen-bonding capabilities.

-

Substituent effects: The methyl group at N1 enhances solubility in organic solvents, while the carboxylic acid and formyl groups enable participation in condensation, coordination, and cyclization reactions.

-

Tautomerism: Analogous to 2-formylbenzoic acids, this compound exhibits ring-chain tautomerism, equilibrating between an open-chain aldehyde-carboxylic acid form and a cyclic hemiacetal structure (6-hydroxy-1,6-dihydro-4H-furo[3,4-d] triazol-4-one) .

Synthetic Methodologies

Two-Step Synthesis via Azide-Alkyne Cycloaddition

The synthesis of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives typically follows a modular approach, as demonstrated in analogs such as 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid . Adapting this protocol involves:

-

Step 1: Cycloaddition Reaction

-

Reagents: 1-Methyl-1H-1,2,3-triazole-4-carboxylate precursors are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl azide derivatives and acetylenic esters.

-

Conditions: Ethyl 4,4-diethoxy-3-oxobutanoate reacts with 1-azido-4-methylbenzene under basic catalysis (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40–50°C .

-

Product: Ethyl 5-(diethoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylate, with protected formyl and acid groups.

-

-

Step 2: Deprotection and Acid Formation

-

Saponification: The ester group is hydrolyzed using aqueous NaOH, yielding the sodium salt of 5-(diethoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

-

Acetal Removal: Treatment with HCl in 1,4-dioxane removes the diethoxymethyl protecting group, liberating the formyl moiety and yielding the target compound .

-

Representative Reaction Scheme:

Spectroscopic Characterization

Data from analogous compounds provide expected spectral signatures:

| Spectrum | Key Signals |

|---|---|

| ¹H NMR | δ 10.30 (s, CHO), δ 4.10 (s, CH₃), δ 13.77 (br.s, COOH), δ 7.0–8.0 (aromatic H) |

| ¹³C NMR | δ 191.2 (CHO), δ 165.4 (COOH), δ 145–150 (triazole C), δ 35.2 (CH₃) |

| IR | 1700 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, aldehyde), 3100 cm⁻¹ (OH) |

The open-chain form dominates in solution (~80%), with minor contributions from the cyclic hemiacetal tautomer .

Ring-Chain Tautomerism and Stability

Tautomeric Equilibrium

The compound exists in equilibrium between two forms:

-

Open-chain form: Features free aldehyde and carboxylic acid groups.

-

Cyclic hemiacetal: A fused furan-triazole system with a hydroxyl group at C6.

Factors Influencing Equilibrium:

-

Solvent polarity: Polar aprotic solvents (DMSO, DMF) favor the open-chain form due to stabilization of the carboxylic acid group.

-

pH: Acidic conditions promote cyclization by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group.

-

Temperature: Elevated temperatures shift equilibrium toward the open form, as evidenced by variable-temperature NMR studies .

Thermodynamic Data:

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The formyl moiety participates in diverse transformations:

-

Condensation Reactions:

-

Reduction:

-

Sodium borohydride reduces the aldehyde to a hydroxymethyl group, producing 5-(hydroxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

-

Carboxylic Acid Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume